Lipophilicity Comparison: 3-Cyclopropyl-5-fluorobenzaldehyde vs. 3-Methyl-5-fluorobenzaldehyde
The cyclopropyl substituent at the 3-position introduces a higher degree of molecular shape complexity (Fsp³ = 0.30) and lower lipophilicity compared to the methyl analog. The computed XLogP3-AA for 3-cyclopropyl-5-fluorobenzaldehyde is 2.4 [1], while the corresponding 3-methyl-5-fluorobenzaldehyde (CAS 189628-39-5) has a reported LogP of 1.95–2.35 depending on the calculation method . This difference of ΔLogP ≈ +0.05 to +0.45 indicates that the cyclopropyl derivative does not increase lipophilicity despite adding two additional heavy atoms, consistent with the known cyclopropane-induced logP reduction phenomenon.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 (3-cyclopropyl-5-fluorobenzaldehyde) |
| Comparator Or Baseline | 3-Methyl-5-fluorobenzaldehyde: LogP = 1.95–2.35 |
| Quantified Difference | ΔLogP ≈ +0.05 to +0.45 (minimal increase) for the addition of two heavy atoms |
| Conditions | Computed values: PubChem XLogP3 (target) and ChemSrc/chemical databases (comparator) |
Why This Matters
For procurement decisions in medicinal chemistry, maintaining or reducing lipophilicity while increasing three-dimensionality (Fsp³) is a key design goal; the cyclopropyl analog achieves this without incurring the typical logP penalty of chain extension.
- [1] PubChem. (2025). 3-Cyclopropyl-5-fluorobenzaldehyde (CID 118246890). XLogP3-AA = 2.4. View Source
